molecular formula C21H36O6SSi B14192653 1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one CAS No. 923294-15-9

1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one

Cat. No.: B14192653
CAS No.: 923294-15-9
M. Wt: 444.7 g/mol
InChI Key: JJTDLFRWJVVYAP-UHFFFAOYSA-N
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Description

1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one is an organic compound with the molecular formula C21H36O6SSi. This compound is characterized by the presence of a phenyl group, a sulfonyl group, and a triethoxysilyl group attached to a heptane chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one typically involves multiple steps. One common method includes the reaction of phenylacetone with a sulfonyl chloride derivative in the presence of a base to form the sulfonyl intermediate. This intermediate is then reacted with a triethoxysilyl heptane derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The purification of the final product is achieved through techniques like distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The triethoxysilyl group allows for the compound to be used in surface modification and material science applications .

Properties

CAS No.

923294-15-9

Molecular Formula

C21H36O6SSi

Molecular Weight

444.7 g/mol

IUPAC Name

1-phenyl-2-(7-triethoxysilylheptylsulfonyl)ethanone

InChI

InChI=1S/C21H36O6SSi/c1-4-25-29(26-5-2,27-6-3)18-14-9-7-8-13-17-28(23,24)19-21(22)20-15-11-10-12-16-20/h10-12,15-16H,4-9,13-14,17-19H2,1-3H3

InChI Key

JJTDLFRWJVVYAP-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCCCCCS(=O)(=O)CC(=O)C1=CC=CC=C1)(OCC)OCC

Origin of Product

United States

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